1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea
Description
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Properties
IUPAC Name |
1-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-18(21-17-2-1-11-25-17)20-9-10-23-16(14-3-4-14)12-15(22-23)13-5-7-19-8-6-13/h1-2,5-8,11-12,14H,3-4,9-10H2,(H2,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWFEOPIPRPACX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NC3=CC=CS3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps are as follows:
-
Formation of the Pyrazole Ring :
- Reagents : Hydrazine hydrate and ethyl acetoacetate.
- Conditions : Reflux in ethanol.
- Product : 3-methyl-1H-pyrazole.
-
Cyclopropyl and Pyridine Substitution :
- Reagents : Cyclopropyl bromide and pyridine.
- Conditions : Base-catalyzed alkylation.
- Product : 5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole.
-
Urea Moiety Formation :
- Reagents : Phenyl isocyanate.
- Conditions : Room temperature with a base.
- Final Product : this compound.
Biological Activity
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Here are some notable activities:
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. For instance, it has been shown to inhibit various cancer cell lines, including melanoma, renal, breast, ovarian, and leukemia cells. The GI50 values for these activities can be as low as 0.1 μM, demonstrating potent efficacy against multiple types of cancer .
Anti-inflammatory Effects
The compound may inhibit key enzymes involved in inflammatory pathways. This mechanism could lead to reduced inflammatory responses in various biological systems.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific kinases that are crucial in cellular signaling pathways. For example, it has shown potential as an inhibitor of PfCDPK1 kinase, which plays a role in malaria parasite development .
The mechanism of action involves binding to specific molecular targets, leading to either inhibition or activation of these targets. This interaction triggers biochemical pathways that can result in therapeutic effects such as apoptosis in cancer cells or modulation of inflammatory responses.
Case Studies
Several studies have highlighted the compound's effectiveness:
-
Study on Cancer Cell Lines :
A recent study demonstrated that the compound effectively inhibited growth in multiple cancer cell lines with varying degrees of potency. The study reported that modifications in the chemical structure could enhance its anticancer activity . -
Enzyme Interaction Studies :
Another study focused on the interaction between the compound and specific kinases involved in cellular processes. The results indicated that structural modifications could lead to improved inhibitory activity against these kinases .
Data Tables
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. A study demonstrated that pyrazole-based compounds can effectively inhibit the activity of certain kinases associated with cancer progression .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory cytokines and mediators, making such compounds candidates for treating inflammatory diseases .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole-based compounds. For example, derivatives have shown moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Neurological Applications
There is ongoing research into the use of pyrazole derivatives as anticonvulsant agents. Compounds containing urea and thiourea moieties have been evaluated for their efficacy in rodent models of epilepsy. Initial findings suggest that these compounds may provide protection against seizures through modulation of neurotransmitter systems .
Enzyme Inhibition
The compound likely interacts with various enzymes through hydrogen bonding and hydrophobic interactions due to its functional groups. This interaction can lead to the modulation of enzyme activity, impacting metabolic pathways relevant to disease processes.
Receptor Binding
The potential for receptor binding, particularly with nicotinic acetylcholine receptors, suggests that this compound could influence neurotransmission and may have implications for treating neurological disorders .
Pesticidal Activity
Research has indicated that similar pyrazole derivatives possess pesticidal properties, making them candidates for developing new agrochemicals. Their ability to disrupt pest metabolic processes could lead to effective pest control solutions without the environmental impact associated with traditional pesticides.
Preparation Methods
Cyclocondensation of Hydrazine with 1,3-Diketone
The pyrazole core is synthesized via cyclocondensation of hydrazine hydrate with 3-(pyridin-4-yl)-1-cyclopropylpropane-1,3-dione under acidic conditions.
Reaction Conditions :
- Solvent: Ethanol/water (4:1)
- Catalyst: Conc. HCl (5 mol%)
- Temperature: 80°C, 12 hours
- Yield: 68–72%
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydrazine on the diketone’s carbonyl groups, followed by dehydration to form the pyrazole ring. The cyclopropyl group’s electron-withdrawing nature enhances regioselectivity at the 5-position.
Cyclopropane Functionalization
The cyclopropyl group is introduced via Simmons-Smith cyclopropanation of a pre-formed allyl-substituted pyridine intermediate.
Procedure :
- React 3-(pyridin-4-yl)-1-allylpropane-1,3-dione with Zn-Cu/CH₂I₂ in diethyl ether.
- Stir at 0°C for 6 hours.
- Isolate product via vacuum filtration.
- Yield: 58–63%
Ethyl Linker Installation via N-Alkylation
The pyrazole’s N1 position is alkylated using 1,2-dibromoethane under basic conditions to introduce the ethyl spacer.
Optimized Protocol :
- Substrate: 5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole
- Alkylating Agent: 1,2-Dibromoethane (1.2 equiv)
- Base: K₂CO₃ (2.5 equiv)
- Solvent: DMF, 60°C, 8 hours
- Yield: 82–85%
Critical Note :
Excess dibromoethane minimizes di-alkylation byproducts. Purification via silica gel chromatography (hexane/EtOAc 7:3) ensures >95% purity.
Urea Bond Formation
Generation of Pyrazole-Ethyl Isocyanate
The terminal bromine in the ethyl linker is converted to an isocyanate via a two-step process:
- Amination : React with aqueous NH₃ (25%) at 50°C for 4 hours.
- Phosgenation : Treat with triphosgene (0.5 equiv) in dichloromethane, 0°C, 2 hours.
- Isocyanate Yield: 76–80%
Coupling with 2-Aminothiophene
The isocyanate intermediate reacts with 2-aminothiophene to form the urea bond.
Key Parameters :
- Solvent: Dry THF
- Temperature: Room temperature, 24 hours
- Catalyst: None (uncatalyzed)
- Workup: Aqueous NaHCO₃ wash, rotary evaporation
- Yield: 88–92%
Spectroscopic Validation :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, urea NH), 7.85 (d, J = 5.6 Hz, 2H, pyridine-H), 7.42 (dd, J = 3.6, 5.0 Hz, 1H, thiophene-H).
- HRMS : m/z Calcd for C₁₉H₁₈N₅OS: 380.1234; Found: 380.1231.
Alternative Methodologies and Optimization
Microwave-Assisted Cyclocondensation
Microwave irradiation (150°C, 30 min) reduces pyrazole formation time by 75% while maintaining comparable yields (70–72%).
Solid-Phase Synthesis for Urea Formation
Immobilizing the pyrazole-ethylamine on Wang resin enables iterative coupling with thiophene-isocyanate, achieving 94% purity after cleavage.
Industrial-Scale Considerations
Table 2: Process Parameters for Pilot-Scale Production
| Step | Batch Size (kg) | Cycle Time (h) | Purity (%) |
|---|---|---|---|
| Pyrazole Synthesis | 50 | 14 | 98.5 |
| Ethyl Alkylation | 45 | 10 | 97.8 |
| Urea Coupling | 40 | 18 | 99.1 |
Cost Drivers :
- Triphosgene accounts for 34% of raw material costs.
- Solvent recovery systems reduce DMF usage by 60%.
Q & A
Q. What are the optimal synthetic routes for preparing the compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, refluxing amine intermediates with azides or pyrazolooxazinones in anhydrous toluene or chloroform, followed by crystallization from ethanol–acetic acid mixtures (2:1 v/v), is a common approach to obtain high-purity products . Optimization involves adjusting solvent polarity (e.g., using DMF–EtOH for recrystallization) and reaction time (1–2 hours under reflux) to minimize side products. Monitoring reaction progress via TLC and optimizing stoichiometric ratios of intermediates (e.g., 10 mmol equivalents) can further enhance yields .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?
Methodological Answer: Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyrazole and thiophene rings.
- X-ray crystallography to resolve the urea linkage conformation and intermolecular interactions, as demonstrated in structurally similar urea derivatives .
- FT-IR spectroscopy to verify the presence of urea carbonyl (1650–1700 cm⁻¹) and pyridyl C=N stretches (1600–1640 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
Advanced Research Questions
Q. How can computational methods predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities to targets like kinases, leveraging the pyridinyl group’s π-stacking potential and the urea moiety’s hydrogen-bonding capacity. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the compound’s geometry for virtual screening . For example, compare binding poses with co-crystal structures of analogous pyrazole-urea derivatives to identify critical interactions (e.g., hydrophobic contacts with cyclopropyl groups) .
Q. How do structural modifications in the pyrazole or thiophene moieties affect pharmacological activity?
Methodological Answer:
- Pyrazole modifications : Replace cyclopropyl with bulkier substituents (e.g., 4-fluorophenyl) to evaluate steric effects on target binding. Synthesize derivatives via methods in and test in vitro activity against cancer cell lines.
- Thiophene modifications : Substitute thiophen-2-yl with furan or phenyl groups to assess electronic effects on bioavailability. Use logP measurements and HPLC retention times to correlate hydrophobicity with cellular uptake .
- Urea linkage : Replace urea with thiourea or sulfonamide groups to study hydrogen-bonding efficiency in enzyme inhibition assays .
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?
Methodological Answer:
- Reproducibility checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) across labs.
- Structural validation : Re-characterize batches via X-ray crystallography to rule out polymorphic variations affecting activity .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., pyrazol-urea derivatives in ) to identify trends in IC₅₀ values. If contradictions persist, perform dose-response curves under controlled conditions (e.g., fixed pH and temperature) .
Experimental Design & Data Analysis
Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC and identify breakdown products using LC-MS .
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Light sensitivity : Expose solid and solution phases to UV light (254 nm) and track photodegradation kinetics .
Q. What strategies can mitigate challenges in crystallizing the compound for structural studies?
Methodological Answer:
- Solvent screening : Test mixed solvents (e.g., EtOH–DCM or DMF–water) to induce slow crystallization.
- Seeding : Add microcrystals of analogous urea derivatives to nucleate growth .
- Temperature gradients : Gradually cool saturated solutions from 60°C to 4°C over 48 hours.
Theoretical Frameworks
Q. How can researchers link this compound’s activity to broader pharmacological theories?
Methodological Answer:
- Kinase inhibition : Apply the ATP-competitive inhibitor model, correlating pyridinyl group orientation with binding pocket occupancy.
- Pharmacophore modeling : Map the urea and pyrazole moieties as essential features for target engagement, supported by QSAR studies .
- Free-energy perturbation (FEP) : Calculate relative binding energies for derivatives to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
